Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate
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Overview
Description
Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a difluorobenzyl group and an ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-difluorobenzyl bromide with 6-methyl-3-quinolinecarboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield quinoline derivatives with altered electronic properties.
Substitution: The difluorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate exerts its effects involves interactions with specific molecular targets. The quinoline core can interact with enzymes and receptors, modulating their activity. The difluorobenzyl group may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(3,5-dichlorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate
- Ethyl 4-[(3,5-dimethylbenzyl)oxy]-6-methyl-3-quinolinecarboxylate
- Ethyl 4-[(3,5-dibromobenzyl)oxy]-6-methyl-3-quinolinecarboxylate
Uniqueness
Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate is unique due to the presence of the difluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO3/c1-3-25-20(24)17-10-23-18-5-4-12(2)6-16(18)19(17)26-11-13-7-14(21)9-15(22)8-13/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHKSUOTLBQGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1OCC3=CC(=CC(=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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